molecular formula C10H9BrClIO B14060047 1-(3-(Bromomethyl)-2-iodophenyl)-3-chloropropan-2-one

1-(3-(Bromomethyl)-2-iodophenyl)-3-chloropropan-2-one

Cat. No.: B14060047
M. Wt: 387.44 g/mol
InChI Key: QHSJXJFGVJMSLH-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-iodophenyl)-3-chloropropan-2-one is an organic compound that features a complex structure with multiple halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-2-iodophenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common approach is to start with a suitable aromatic precursor, followed by sequential halogenation and functional group transformations. For example, the bromomethyl group can be introduced via bromination using reagents like N-bromosuccinimide (NBS) under specific conditions . The iodination step can be achieved using iodine or iodinating agents in the presence of oxidizing conditions . The final chloropropanone moiety can be introduced through acylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for halogenation steps and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-2-iodophenyl)-3-chloropropan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions would yield biaryl compounds.

Scientific Research Applications

1-(3-(Bromomethyl)-2-iodophenyl)-3-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-iodophenyl)-3-chloropropan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen substituents can enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Bromomethyl)-2-chlorophenyl)-3-iodopropan-2-one
  • 1-(3-(Iodomethyl)-2-bromophenyl)-3-chloropropan-2-one
  • 1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one

Uniqueness

1-(3-(Bromomethyl)-2-iodophenyl)-3-chloropropan-2-one is unique due to the specific arrangement of its halogen substituents, which can influence its reactivity and interactions with other molecules. This unique structure can make it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C10H9BrClIO

Molecular Weight

387.44 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-iodophenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9BrClIO/c11-5-8-3-1-2-7(10(8)13)4-9(14)6-12/h1-3H,4-6H2

InChI Key

QHSJXJFGVJMSLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)CBr)I)CC(=O)CCl

Origin of Product

United States

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